4-Cyclohexyl-4-methoxypiperidine
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Overview
Description
4-Cyclohexyl-4-methoxypiperidine is a synthetic compound belonging to the class of piperidine derivatives. It has the molecular formula C12H23NO and a molecular weight of 197.32 g/mol . This compound is characterized by a piperidine ring substituted with a cyclohexyl group and a methoxy group, making it a unique structure within the piperidine family.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclohexyl-4-methoxypiperidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclohexylamine with methoxyacetaldehyde in the presence of a suitable catalyst to form the desired piperidine derivative . The reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve multi-step processes, including the preparation of intermediates followed by cyclization and purification steps. The use of composite catalysts, such as alkyl aluminum chloride-magnesium chloride complexes, can enhance the efficiency of the cyclization reaction .
Chemical Reactions Analysis
Types of Reactions: 4-Cyclohexyl-4-methoxypiperidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, leading to the formation of different substituted piperidines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide; acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.
Substitution: Alkyl halides, nucleophiles; polar aprotic solvents.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Substituted piperidines.
Scientific Research Applications
4-Cyclohexyl-4-methoxypiperidine has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-Cyclohexyl-4-methoxypiperidine involves its interaction with specific molecular targets and pathways. It may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Piperidine: A basic structure with a six-membered ring containing one nitrogen atom.
4-Methoxypiperidine: Similar structure but lacks the cyclohexyl group.
Cyclohexylamine: Contains the cyclohexyl group but lacks the piperidine ring.
Uniqueness: 4-Cyclohexyl-4-methoxypiperidine is unique due to the presence of both the cyclohexyl and methoxy groups on the piperidine ring, which imparts distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C12H23NO |
---|---|
Molecular Weight |
197.32 g/mol |
IUPAC Name |
4-cyclohexyl-4-methoxypiperidine |
InChI |
InChI=1S/C12H23NO/c1-14-12(7-9-13-10-8-12)11-5-3-2-4-6-11/h11,13H,2-10H2,1H3 |
InChI Key |
CCHOGYYJCAJSDN-UHFFFAOYSA-N |
Canonical SMILES |
COC1(CCNCC1)C2CCCCC2 |
Origin of Product |
United States |
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